N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11-8-16(21-25-11)20-18(24)17(23)19-9-14(22(2)3)13-10-26-15-7-5-4-6-12(13)15/h4-8,10,14H,9H2,1-3H3,(H,19,23)(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEPUKYAZLRAPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. This can be achieved through various methods such as electrophilic cyclization reactions or coupling reactions. The dimethylaminoethyl group can be introduced through nucleophilic substitution reactions, while the 5-methylisoxazol-3-yl moiety can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also necessitate stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: : Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used For example, oxidation might lead to the formation of corresponding oxo-compounds, while reduction could yield amines or alcohols
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development, particularly in the treatment of diseases where its unique structure provides an advantage.
Industry: : Its properties can be harnessed for various industrial applications, such as in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide exerts its effects would depend on its molecular targets and pathways. This compound may interact with specific enzymes or receptors, leading to biological responses. Further research would be required to elucidate the exact mechanism of action and identify the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound’s oxalamide core distinguishes it from thiazolidinone-based analogs (e.g., compounds 9–13 in ), which feature a 4-oxo-2-thioxo-1,3-thiazolidin-3-yl scaffold . Key structural differences include:
- Heterocyclic Systems: The benzo[b]thiophen and isoxazole groups in the target compound contrast with the thiazolidinone and substituted aryl/heteroaryl groups in ’s analogs. These differences influence electronic properties and binding interactions.
- Substituent Effects: The dimethylaminoethyl group in the target compound may improve aqueous solubility compared to the chloro-, methoxy-, or nitro-substituted aryl groups in compounds 9–13, which are more lipophilic .
Physicochemical Properties
A comparison of key properties is summarized below:
Biological Activity
N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound's structure includes a benzo[b]thiophene moiety , a dimethylamino group , and an oxalamide functional group . Its molecular formula is , with a molecular weight of approximately 398.49 g/mol. The unique combination of these structural elements is believed to contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C21H22N4O3S |
| Molecular Weight | 398.49 g/mol |
| Key Functional Groups | Benzo[b]thiophene, Dimethylamino, Oxalamide |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[b]thiophene can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the targeting of lysosomal pathways and autophagy induction .
The proposed mechanisms of action for this compound include:
- Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit the growth of various cancer cell lines.
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in studies involving related benzo[b]thiophene derivatives.
- Targeting Lysosomes : Some studies suggest that these compounds can localize in lysosomes, leading to enhanced cytotoxic effects against cancer cells .
Case Studies
- Study on Hepatocellular Carcinoma : A derivative of benzo[b]thiophene showed potent inhibitory activity against hepatocellular carcinoma migration in both in vitro and in vivo models. This study highlighted the compound's ability to induce autophagy and apoptosis through lysosome-mediated pathways .
- Evaluation of Anticancer Activity : In another study, compounds with similar structural features were evaluated for their anticancer activities across multiple cell lines, demonstrating significant cytotoxic effects and potential as therapeutic agents .
Q & A
Q. What are the critical considerations for optimizing the synthesis of this oxalamide derivative to achieve high purity (>95%)?
- Methodological Answer: Synthesis requires multi-step reactions with strict control of conditions. For example:
- Step 1: Coupling benzo[b]thiophen-3-yl and dimethylaminoethyl intermediates using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Step 2: Amidation with 5-methylisoxazol-3-amine under nitrogen atmosphere to prevent oxidation.
- Purity Control: Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) and monitor at 254 nm. Adjust gradient elution to resolve polar byproducts .
- Yield Optimization: Microwave-assisted synthesis (50–80°C, 30 min) can improve reaction efficiency compared to traditional reflux methods .
Q. How can researchers validate the structural integrity of this compound, given its complex heterocyclic motifs?
- Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR: ¹H/¹³C NMR to confirm benzo[b]thiophene (δ 7.2–7.8 ppm), dimethylamino (δ 2.2–2.5 ppm), and isoxazole (δ 6.1–6.3 ppm) signals. 2D NMR (COSY, HSQC) resolves overlapping peaks .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z calculated for C₂₁H₂₃N₃O₂S: 410.15) and rule out impurities .
- X-ray Crystallography: Single-crystal analysis to confirm spatial arrangement of thiophene and isoxazole rings .
Q. What structural motifs in this compound suggest potential biological targets?
- Methodological Answer: Key motifs and their implications:
- Benzo[b]thiophene: Interacts with hydrophobic pockets in enzymes (e.g., kinases) via π-π stacking .
- Dimethylaminoethyl Group: Enhances solubility and may facilitate blood-brain barrier penetration .
- 5-Methylisoxazole: Binds to ATP-binding sites in proteins (e.g., observed in COX-2 inhibitors) .
- Oxalamide Linkage: Stabilizes protein-ligand interactions via hydrogen bonding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency against a specific enzyme target?
- Methodological Answer:
- Core Modifications: Replace benzo[b]thiophene with thieno[3,2-b]pyridine to test π-electron density effects on binding affinity .
- Side-Chain Variations: Substitute dimethylamino with pyrrolidino to evaluate steric effects on target engagement.
- Assay Design: Use fluorescence polarization assays (e.g., for kinase inhibition) with IC₅₀ determination across 10-dose curves (0.1–100 µM). Compare ΔΔG values from molecular docking (AutoDock Vina) .
- Data Analysis: Apply Hansch analysis to correlate logP values with activity trends .
Q. What experimental strategies address contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in kinase assays)?
- Methodological Answer:
- Source Validation: Cross-check compound purity (≥95% by HPLC) and batch-to-batch consistency using LC-MS .
- Assay Conditions: Standardize ATP concentrations (1 mM vs. 10 mM) and buffer pH (7.4 vs. 6.8) to eliminate variability .
- Control Experiments: Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
- Orthogonal Assays: Confirm results via SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) independently .
Q. How can researchers evaluate the compound’s metabolic stability and toxicity in preclinical models?
- Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify major metabolites (e.g., N-demethylation) .
- CYP Inhibition: Screen against CYP3A4/2D6 using luminescent substrates. IC₅₀ < 10 µM indicates high risk of drug-drug interactions .
- In Vivo Toxicity: Dose rats (10–100 mg/kg) for 14 days; measure ALT/AST levels and histopathology of liver/kidneys .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
